molecular formula C9H7BrO2 B017448 4-Bromocinnamic acid CAS No. 1200-07-3

4-Bromocinnamic acid

Cat. No.: B017448
CAS No.: 1200-07-3
M. Wt: 227.05 g/mol
InChI Key: CPDDDTNAMBSPRN-ZZXKWVIFSA-N
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Description

4-Bromocinnamic acid is an organic compound with the molecular formula C9H7BrO2. It is a derivative of cinnamic acid, where a bromine atom is substituted at the para position of the phenyl ring. This compound is known for its white solid form and is soluble in alcohol, ethyl acetate, and dimethyl sulfoxide (DMSO), but insoluble in water .

Mechanism of Action

Target of Action

The primary target of 4-Bromocinnamic acid is the respiratory system . .

Mode of Action

It has been used in the preparation of various compounds such as (E)-β-bromo-4-bromostyrene, 2-amino-7-(piperidin-4-yl)isoquinoline, and a brominated dansyl derivative . These compounds may interact with their targets in different ways, leading to various biochemical changes.

Pharmacokinetics

It is known to be soluble in alcohol, ethyl acetate, and dmso, but insoluble in water . This suggests that its bioavailability may be influenced by these solvents and it may require specific delivery methods for effective use.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its solubility characteristics suggest that it may be more effective in certain solvents . Additionally, storage conditions can impact its stability, with recommendations for storage in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromocinnamic acid can be synthesized through various methods. One common approach involves the bromination of cinnamic acid. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction conditions often require heating to facilitate the substitution reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromocinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromocinnamic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Cinnamic Acid: The parent compound without the bromine substitution.

    4-Chlorocinnamic Acid: Similar structure with a chlorine atom instead of bromine.

    4-Methoxycinnamic Acid: Contains a methoxy group at the para position.

    4-Hydroxycinnamic Acid: Features a hydroxyl group at the para position

Uniqueness: 4-Bromocinnamic acid is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased reactivity and the ability to participate in specific substitution reactions. This makes it a valuable compound in synthetic organic chemistry and various research applications .

Properties

IUPAC Name

(E)-3-(4-bromophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDDDTNAMBSPRN-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1200-07-3
Record name 1200-07-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218449
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-bromocinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.500
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is unique about the crystal structure landscape of 4-bromocinnamic acid (4BCA)?

A1: 4BCA exhibits a fascinating ability to form solid solutions with other structurally similar compounds like 4-chlorocinnamic acid (4CCA) and 4-methylcinnamic acid (4MCA) without altering its crystal structure. [] This "commutable group" characteristic allows access to new crystal structures within the 4BCA landscape, both experimentally and computationally. Interestingly, doping experiments with 4MCA revealed that the resulting solid solutions often adopted structures different from known 4BCA polymorphs, suggesting that solid solution formation can be a valuable tool for exploring the crystal structure landscape of a molecule. []

Q2: How does the structure of trans-cinnamic acid derivatives affect their activity against the parasitic weed Cuscuta campestris?

A2: A Structure-Activity Relationship (SAR) study investigated the impact of various structural modifications on the inhibitory activity of trans-cinnamic acid against C. campestris. [] The research revealed that derivatives like hydrocinnamic acid, 3-phenylpropionaldehyde, trans-cinnamaldehyde, trans-4-(trifluoromethyl)cinnamic acid, trans-3-chlorocinnamic acid, trans-4-chlorocinnamic acid, trans-4-bromocinnamic acid, and methyl trans-cinnamate displayed enhanced growth inhibition compared to the parent compound. [] Notably, the methyl ester derivative of trans-cinnamic acid exhibited the highest activity among all tested compounds. [] These findings offer valuable insights for designing more effective herbicides against parasitic weeds.

Q3: Can this compound be utilized in the synthesis of optically pure amino acids?

A3: Yes, this compound serves as a starting material for the chemoenzymatic synthesis of both L- and D-enantiomers of 4-bromophenylalanine. [] This method leverages the enzymatic activity of phenylalanine ammonia lyase (PAL) and D-amino acid dehydrogenase (DAADH) to introduce chirality. [] The resulting optically pure 4-bromophenylalanine can be further derivatized through palladium-catalyzed arylation to yield various N-protected non-natural L- and D-biarylalanine derivatives, important building blocks in peptide and pharmaceutical synthesis. []

Q4: What role can this compound play in the synthesis of epoxides?

A4: this compound can be effectively epoxidized using a peroxy ionic liquid, specifically 1-butyl-3-methylimidazolium peroxymonosulphate. [] This method employs the ionic liquid as both an oxidizing agent and a solvent, simplifying the reaction process. [] In the presence of 1,1,1-trifluoroacetone (an oxirane precursor) and sodium bicarbonate, the reaction proceeds efficiently at room temperature, yielding the corresponding epoxide within 30 minutes. [] This methodology demonstrates the potential of peroxy ionic liquids for the epoxidation of various olefins. []

Q5: How is this compound employed in the development of complex molecules?

A5: Researchers utilized this compound as a key building block in synthesizing a diaryl ether intermediate (compound 8). [] This synthesis involved an Ullmann coupling reaction with a protected 3-hydroxyphenylglycine derivative (compound 7). [] This approach highlights the versatility of this compound in constructing complex molecules, particularly those relevant to medicinal chemistry. []

Q6: Are there efficient synthetic routes to access 1-Amino-7-(piperidin-4-yl)isoquinoline starting from this compound?

A6: Yes, an optimized synthesis of 1-Amino-7-(piperidin-4-yl)isoquinoline utilizes this compound as the starting material. [] This approach demonstrates the utility of this compound as a versatile building block for synthesizing complex heterocyclic compounds with potential biological activity. []

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